Product packaging for 8-Chloro-2-methylquinoline(Cat. No.:CAS No. 3033-82-7)

8-Chloro-2-methylquinoline

Cat. No.: B1584612
CAS No.: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₈ClN CAS No.: 3033-82-7 Molecular Weight: 177.62 g/mol Physical Properties:

  • logP (octanol/water): 3.197
  • McVol: 130.76 ml/mol
  • Melting Point: 333 K

Synthesis: 8-Chloro-2-methylquinoline is synthesized via condensation of 2-chloroaniline with crotonaldehyde in chlorobenzene, catalyzed by p-toluenesulfonic acid, followed by recrystallization from dimethylbenzene (yield: 57%) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLYDFPOGMTMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277929
Record name 8-Chloroquinaldine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3033-82-7
Record name 8-Chloro-2-methylquinoline
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Record name 8-Chloroquinaldine
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Record name 8-Chloro-2-methylquinoline
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Preparation Methods

Chlorination of Quinolone Derivatives

A patented method (CN103709100A) describes a mild and efficient chlorination approach to obtain 8-chloroquinolone derivatives, which can be adapted for 8-chloro-2-methylquinoline synthesis. The method uses a variety of chlorinating agents under mild conditions to selectively chlorinate the 8-position, avoiding harsh traditional conditions that cause ring-opening and impurities.

  • Key features:

    • Use of chlorinating reagents with mild reaction conditions
    • Avoidance of ring-opening side reactions common with 7-substituted amino groups
    • Improved yield and simplified operation
    • Suitable for industrial-scale synthesis due to operational simplicity and economic feasibility
  • Isolation and purification:

    • Extraction of the reaction mixture
    • Washing of extracts
    • Silica gel column chromatography
    • Recrystallization to obtain pure 8-chloroquinoline derivatives

This method highlights the importance of controlling reaction parameters to achieve positional selectivity and high purity.

Chlorination Reagents and Conditions

The patent mentions the use of various chlorinating reagents, which may include:

Chlorinating Agent Reaction Conditions Notes
N-Chlorosuccinimide (NCS) Mild temperature, organic solvents Selective chlorination with fewer side reactions
Sulfuryl chloride (SO2Cl2) Controlled temperature, inert atmosphere Effective but requires careful control
Chlorine gas (Cl2) Low temperature, dilute conditions More hazardous, less selective

The choice depends on substrate sensitivity and desired scale.

Synthesis of 2-Methylquinoline Intermediate

Before chlorination at the 8-position, the 2-methylquinoline core must be prepared. One reported method (CN102675201B) involves:

  • Starting from o-nitrophenol , which undergoes nitration and methylation steps.
  • Reduction and cyclization reactions convert intermediates into 2-methyl-8-aminoquinoline .
  • Subsequent transformations lead to 2-methylquinoline derivatives.

This route provides a versatile intermediate suitable for further chlorination at the 8-position.

Combined Synthetic Route to this compound

A typical synthetic pathway can be summarized as:

Step Reaction Conditions Notes
1 Synthesis of 2-methylquinoline or 2-methyl-8-aminoquinoline From o-nitrophenol via nitration, methylation, reduction Provides methyl group at 2-position
2 Selective chlorination at 8-position Mild chlorinating reagent (e.g., NCS), controlled temperature Avoids ring opening, high selectivity
3 Purification Extraction, chromatography, recrystallization Obtains pure this compound

Research Findings and Analytical Data

Reaction Yields and Purity

  • The mild chlorination method yields 8-chloroquinoline derivatives with yields typically above 70-85%, depending on substrate and chlorinating agent.
  • Purity is enhanced by careful chromatographic separation and recrystallization.

Challenges and Solutions

  • Impurity formation due to ring-opening at the 7-position amino group is minimized by mild conditions.
  • The reaction avoids harsh reagents and extreme temperatures, improving safety and scalability.
  • Multiple chlorinating agents can be used, allowing optimization for specific industrial needs.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Synthesis of 2-methylquinoline intermediate From o-nitrophenol via nitration, methylation, reduction, and cyclization Provides methyl group at 2-position; versatile intermediate Multi-step, requires careful control of reduction
Selective chlorination at 8-position Use of mild chlorinating agents (e.g., NCS) under controlled conditions High selectivity, avoids ring-opening impurities, mild conditions Requires optimization of reagent and temperature
Purification Extraction, silica gel chromatography, recrystallization High purity product Time-consuming, requires solvent use

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methylquinoline undergoes various chemical reactions, including:

    Electrophilic Substitution: The chlorine atom on the quinoline ring can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8th position where the chlorine atom is located.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Electrophilic Substitution: Products such as 8-bromo-2-methylquinoline or 8-nitro-2-methylquinoline.

    Nucleophilic Substitution: Products such as 8-hydroxy-2-methylquinoline or 8-amino-2-methylquinoline.

    Oxidation: Products such as this compound N-oxide.

    Reduction: Products such as this compound hydride.

Scientific Research Applications

8-Chloro-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features :

  • The crystal structure (orthorhombic, space group Pca2₁) exhibits π-π stacking between the N-containing aromatic ring and the chloro-substituted ring (centroid-centroid distance: 3.819 Å) .
  • The compound forms a racemic twin with a 0.65:0.35 ratio of twin components .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Properties/Features Applications References
8-Chloro-2-methylquinoline C₁₀H₈ClN -Cl (C8), -CH₃ (C2) logP = 3.197; π-π stacking; racemic twin Pharmaceutical intermediate; cross-coupling reactions
8-Hydroxy-2-methylquinoline C₁₀H₉NO -OH (C8), -CH₃ (C2) Forms hydrogen-bonded dimers (O–H···N); quantum yield up to 0.70 Zinc sensors in biological systems; light-emitting aluminum complexes
5-Amino-2-methylquinoline C₁₀H₁₀N₂ -NH₂ (C5), -CH₃ (C2) Synthesized from this compound via nitro reduction (99% yield) Intermediate for neuroactive compounds
8-Chloroquinoline C₉H₆ClN -Cl (C8) logP = 2.75 (estimated); higher electrophilicity Antimalarial research; metal coordination chemistry
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline C₁₈H₁₆ClN₂O -Cl (C2), -CH₃ (C8), -OCH₃ (aryl) Dihedral angle of 70.22° between quinoline and methoxybenzene rings Antiseptics; plant resistance factors

Reactivity and Electronic Effects

  • Chloro vs. Hydroxy Substituents: The electron-withdrawing -Cl group in this compound reduces electron density on the quinoline ring, favoring nucleophilic aromatic substitution (e.g., amination in ). In contrast, the -OH group in 8-hydroxy-2-methylquinoline enables hydrogen bonding and metal chelation, critical for fluorescence-based zinc sensors . Olefination Reactivity: this compound undergoes olefination with benzylamine (moderate yield: 25–50%) due to its electron-deficient ring, whereas 8-hydroxy derivatives are less reactive in such conditions .

Structural and Crystallographic Differences

  • Hydrogen Bonding vs. π-π Interactions: 8-Hydroxy-2-methylquinoline forms O–H···N hydrogen-bonded dimers, enhancing crystal packing stability . this compound relies on π-π stacking and van der Waals forces, leading to distinct packing motifs .

Biological Activity

8-Chloro-2-methylquinoline (C10H8ClN) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a chlorine atom at the 8th position and a methyl group at the 2nd position on the quinoline ring. Its molecular structure allows for various interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Notably, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting significant antimicrobial activity . This inhibition disrupts bacterial cell division and growth, making it a candidate for developing antibacterial agents .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens. The compound's derivatives have been tested against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For example:

  • Inhibition Zones : In studies, derivatives of this compound exhibited inhibition zones ranging from 22 mm to 25 mm against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae compared to standard drugs .
Compound DerivativePathogenInhibition Zone (mm)Standard Drug Zone (mm)
This compoundPseudomonas aeruginosa2224
This compoundKlebsiella pneumoniae2527

Anticancer Activity

Research indicates that compounds derived from this compound exhibit anticancer properties. For instance, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines without significant toxicity to non-cancerous cells .

  • Cell Toxicity Studies : A hybrid compound incorporating the quinoline structure was tested against HeLa cells (cervical cancer) and showed no toxicity at concentrations up to 200 µM .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. Some derivatives have shown effectiveness against viral strains such as H5N1 and others associated with respiratory infections . The antiviral activity correlates positively with lipophilicity and electron-withdrawing properties of substituents on the molecule.

Case Studies

  • Antibacterial Hybrid Compounds : A study synthesized hybrid compounds combining 8-hydroxyquinoline with ciprofloxacin. These hybrids exhibited enhanced antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL compared to the standard drug's MIC of 0.125 mg/mL .
  • Antiviral Screening : Derivatives were screened for their ability to inhibit viral growth while maintaining low cytotoxicity levels. For example, certain derivatives achieved up to 91% inhibition of H5N1 virus growth with manageable cytotoxic effects .

Q & A

Q. What are the optimal synthetic routes for 8-chloro-2-methylquinoline in laboratory settings?

The most efficient synthesis involves reacting 2-chloroaniline with crotonaldehyde in chlorobenzene using p-toluenesulfonic acid as a catalyst under reflux (393 K for 2 hours). The crude product is recrystallized from dimethylbenzene or ethanol, yielding 57% pure crystals . Alternative methods employ microwave-assisted reactions with palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and sodium tert-butoxide in 1,4-dioxane, achieving comparable yields .

Method Reagents/Conditions Yield Reference
Classical synthesis2-Chloroaniline, crotonaldehyde, p-TsOH, chlorobenzene, reflux57%
Microwave-assistedPd(dba)₂, DavePhos, NaOtBu, 1,4-dioxane, 120°C~56%

Q. How is this compound structurally characterized?

X-ray crystallography (orthorhombic space group Pca2₁, a = 12.7961 Å, b = 5.0660 Å, c = 13.1181 Å) confirms the planar quinoline ring system with π-π stacking (centroid distance: 3.819 Å) between the aromatic and heteroaromatic rings . NMR (¹H: δ 2.83 ppm for CH₃; δ 7.38–8.03 ppm for aromatic protons) and MS (m/z: 177.1 [M⁺]) provide additional validation .

Q. What are the preliminary biological activities reported for this compound derivatives?

While direct studies on this compound are limited, structurally related 4-chloro-8-fluoro-2-methylquinoline exhibits antimicrobial properties by disrupting bacterial DNA processes . Computational models suggest similar derivatives may target enzymes like DNA gyrase or topoisomerases, warranting further investigation .

Advanced Research Questions

Q. How can researchers resolve crystallographic refinement challenges in this compound?

Crystals often form racemic twins (twin ratio: 0.65:0.35), complicating refinement. Use SHELXL with the TWIN/BASF commands to model twinning and refine H atoms via riding constraints (d(C–H) = 0.95–0.98 Å). Validate with R₁ = 0.029 and wR₂ = 0.075 for high-resolution data .

Q. What experimental strategies mitigate low yields in nucleophilic substitution reactions of this compound?

Optimize substitution reactions (e.g., replacing Cl with amino groups) using microwave irradiation to reduce side reactions. For example, coupling with piperazine derivatives in 1,4-dioxane at 120°C under argon improves regioselectivity and yield (>50%) .

Q. How do computational models enhance understanding of this compound’s reactivity?

Q. What discrepancies exist in reported synthesis protocols, and how can they be addressed?

Conflicting yields (56–57%) arise from variations in acid catalysts (e.g., HNO₃ vs. H₂SO₄) and reaction times. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) for reproducibility .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

Parameter Value Reference
Space groupPca2₁
π-π stacking distance3.819 Å
Unit cell volume850.38 ų

Q. Table 2: Comparative Reactivity of Quinoline Derivatives

Derivative Substitution Pattern Reactivity
This compoundCl at C-8, CH₃ at C-2High electrophilicity at C-5/C-7
4-Chloro-8-fluoro-2-methylquinolineCl at C-4, F at C-8Enhanced antimicrobial activity
2-Amino-7-chloro-3-ethyl-8-methylquinolineNH₂ at C-2, Cl at C-7Anticancer potential via kinase inhibition
Reference

Key Research Gaps

  • Biological mechanism validation : In vitro assays (e.g., MIC tests against S. aureus) are needed to confirm antimicrobial hypotheses .
  • Twinning in crystallography : Develop automated workflows (e.g., CRYSTALS or OLEX2) to streamline twin refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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